2-(1-Methylcyclopropyl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

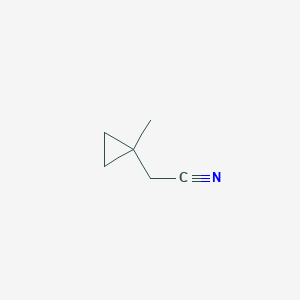

2-(1-Methylcyclopropyl)acetonitrile is an organic compound with the molecular formula C6H9N It features a cyclopropyl ring substituted with a methyl group and an acetonitrile group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylcyclopropyl)acetonitrile typically involves the reaction of cyclopropylmethyl bromide with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, where the bromide is replaced by the cyanide group, forming the desired acetonitrile compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1-Methylcyclopropyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

Substitution: Sodium cyanide (NaCN) or other nucleophiles can be used in the presence of suitable solvents like DMSO or acetonitrile.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted nitriles depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

- Building Block in Organic Synthesis : 2-(1-Methylcyclopropyl)acetonitrile is utilized as an intermediate in the synthesis of complex organic compounds. It can participate in various chemical reactions due to its functional groups, making it valuable for developing new materials and chemicals .

Biology

Medicine

- Drug Development : The compound is explored for its potential as a pharmaceutical intermediate. It is particularly relevant in synthesizing drugs targeting conditions such as asthma and pulmonary hypertension due to its structural properties that may influence biological interactions . Its role as a precursor in drug synthesis highlights its importance in medicinal chemistry.

Case Study 1: Synthesis of Pharmaceutical Intermediates

A notable case study involves the synthesis of 1-hydroxymethyl cyclopropyl acetonitrile from this compound. This process demonstrates the compound's utility as an intermediate in producing pharmaceuticals aimed at treating chronic respiratory diseases. The method employed was characterized by high yield and purity, showcasing the compound's suitability for industrial applications .

Case Study 2: Structure-Activity Relationship Studies

Another research focus has been on understanding the structure-activity relationships (SAR) of compounds related to this compound. These studies evaluate how modifications to the molecular structure affect biological potency and pharmacokinetics. Such insights are crucial for optimizing drug candidates during development phases .

Mécanisme D'action

The mechanism by which 2-(1-Methylcyclopropyl)acetonitrile exerts its effects depends on the specific reaction or application. In general, the nitrile group can act as a nucleophile or electrophile, participating in various chemical reactions. The cyclopropyl ring can also influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclopropylacetonitrile: Lacks the methyl group on the cyclopropyl ring.

2-(1-Ethylcyclopropyl)acetonitrile: Contains an ethyl group instead of a methyl group on the cyclopropyl ring.

2-(1-Methylcyclopropyl)propionitrile: Has a propionitrile group instead of an acetonitrile group.

Uniqueness

2-(1-Methylcyclopropyl)acetonitrile is unique due to the presence of both a cyclopropyl ring and a nitrile group, which impart distinct reactivity and stability. The methyl group on the cyclopropyl ring further differentiates it from other similar compounds, potentially influencing its chemical behavior and applications.

Activité Biologique

2-(1-Methylcyclopropyl)acetonitrile, an organic compound with the molecular formula C6H9N, features a unique structure comprising a cyclopropyl ring and a nitrile group. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and reactivity. This article delves into the biological activity of this compound, examining its mechanisms of action, research findings, and applications.

The compound is synthesized through nucleophilic substitution reactions, typically involving cyclopropylmethyl bromide and sodium cyanide in solvents like dimethyl sulfoxide (DMSO). The presence of both a cyclopropyl ring and a nitrile group contributes to its distinct reactivity and stability, making it a versatile intermediate in organic synthesis.

The biological activity of this compound is influenced by its structural components:

- Nitrile Group : Acts as a nucleophile or electrophile, participating in various chemical reactions.

- Cyclopropyl Ring : Enhances the compound's reactivity and stability, potentially affecting its interactions with biological targets.

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of acetonitrile derivatives, including this compound. In vitro experiments have demonstrated that certain acetonitrile extracts can mitigate cytotoxic damage induced by chemotherapeutic agents like doxorubicin and cisplatin. Although specific data on this compound is limited, similar compounds have shown promise in cytoprotection against drug-induced toxicity .

Potential Applications

- Medicinal Chemistry : Investigated for its potential as an intermediate in drug development.

- Biological Research : Explored for interactions with biomolecules that could lead to therapeutic applications.

Study on Acetonitrile Extracts

A study investigated the effects of an acetonitrile-water extract against various chemotherapeutics. The extract demonstrated protective effects on cell lines (HEK293 and SHSY5Y), enhancing cell survival rates when co-treated with doxorubicin. This suggests that compounds related to acetonitrile may exhibit similar protective properties .

| Compound | Cell Line | Cytotoxic Agent | Survival Rate (%) |

|---|---|---|---|

| Acetonitrile Extract | HEK293 | Doxorubicin | 112.43 (with extract) |

| Doxorubicin Alone | HEK293 | Doxorubicin | 78.92 |

Comparative Analysis with Similar Compounds

This compound can be compared with other nitriles:

- Cyclopropylacetonitrile : Lacks the methyl group.

- 2-(1-Ethylcyclopropyl)acetonitrile : Contains an ethyl group instead of a methyl group.

- 2-(1-Methylcyclopropyl)propionitrile : Has a propionitrile group instead of an acetonitrile group.

The unique combination of structural features in this compound may influence its biological activity differently compared to these analogs.

Propriétés

IUPAC Name |

2-(1-methylcyclopropyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-6(2-3-6)4-5-7/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDAHMXXIOTQQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.